molecular formula C6H10N2O3 B15350360 2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci)

2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci)

Cat. No.: B15350360
M. Wt: 158.16 g/mol
InChI Key: MOUJBQBGQPWZKN-BYPYZUCNSA-N
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Description

2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci), also known as a derivative of pyrrolidinecarboxamide, is a synthetic organic compound featuring a five-membered lactam ring. The (S)-configuration specifies the stereoisomer, which can exhibit distinct physical and chemical properties compared to its enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multistep process involving the following general steps:

  • Formation of the Pyrrolidine Ring: : The initial step typically involves the cyclization of an amine with a ketone or aldehyde to form the pyrrolidine ring.

  • Functionalization of the Pyrrolidine Ring: : Introduction of the carboxamide group at the 2-position can be achieved using appropriate reagents such as isocyanates or by amidation of a carboxyl group.

  • Introduction of the N-Methoxy Group: : This step may involve the reaction of the amide with methoxyamine or a methoxyating agent.

  • Final Oxidation:

Industrial Production Methods

Industrial synthesis methods may involve more optimized and scalable versions of the laboratory procedures, often including:

  • Catalytic Reactions: : Use of catalysts to increase reaction efficiency and yield.

  • Purification Techniques: : Advanced techniques like chromatography or recrystallization to obtain high purity products.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci) undergoes several types of chemical reactions:

  • Oxidation: : The compound can undergo further oxidation to introduce new functional groups.

  • Reduction: : Reduction reactions may target the 5-oxo group to yield the corresponding alcohol.

  • Substitution: : Electrophilic or nucleophilic substitutions can occur at various positions on the ring or functional groups.

Common Reagents and Conditions

  • Oxidation: : PCC, Potassium permanganate (KMnO4)

  • Reduction: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

  • Substitution: : Halogenating agents like PCl5, nucleophiles such as NH3 or alcohols

Major Products

  • Oxidation: : Introduction of new oxo or carboxyl groups.

  • Reduction: : Conversion to alcohol derivatives.

  • Substitution: : Formation of substituted pyrrolidines or carboxamides.

Scientific Research Applications

Chemistry

This compound is often studied for its unique reactivity and potential as an intermediate in organic synthesis. Researchers explore its utility in forming more complex molecules.

Biology and Medicine

2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci) is investigated for its potential pharmacological properties. Its structure suggests it might interact with biological targets, potentially serving as a lead compound in drug design.

Industry

In industrial applications, this compound can be a precursor in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

Molecular Targets and Pathways

The biological activity of 2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci) typically involves:

  • Binding to Enzymes: : Inhibiting or modifying enzymatic activity.

  • Pathway Modulation: : Altering signaling pathways relevant to disease mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidinecarboxamide,N-methoxy-5-oxo- (non-(S) isomer): : Lacks stereospecific interactions.

  • Pyrrolidine-2-carboxamide: : Simpler structure, fewer functional groups.

  • N-Methoxy-2-pyrrolidinecarboxamide: : Similar, but different positions of functional groups.

Uniqueness

2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci) stands out due to its specific stereochemistry and combination of functional groups, offering a unique reactivity profile and potential biological activity.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2S)-N-methoxy-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C6H10N2O3/c1-11-8-6(10)4-2-3-5(9)7-4/h4H,2-3H2,1H3,(H,7,9)(H,8,10)/t4-/m0/s1

InChI Key

MOUJBQBGQPWZKN-BYPYZUCNSA-N

Isomeric SMILES

CONC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CONC(=O)C1CCC(=O)N1

Origin of Product

United States

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